2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide
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Overview
Description
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide, also known as Molsidomine, is a potent nitric oxide donor drug that has been extensively studied for its potential application in the treatment of cardiovascular diseases. The compound is a white crystalline powder with a molecular formula of C10H14ClN3O4S and a molecular weight of 317.75 g/mol.
Mechanism of Action
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide works by releasing nitric oxide, which activates guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then causes smooth muscle relaxation, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet activity, and antioxidant properties. The compound has also been shown to reduce myocardial oxygen demand and improve myocardial perfusion.
Advantages and Limitations for Lab Experiments
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its potent nitric oxide releasing activity and its ability to improve blood flow to organs. However, the compound is also known to have a short half-life and can be unstable in certain conditions.
Future Directions
There are several potential future directions for research on 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide, including its potential application in the treatment of other diseases such as pulmonary hypertension and sickle cell disease. Additionally, further studies could investigate the optimal dosing and administration of the compound, as well as its potential combination with other drugs for improved efficacy. Finally, there is a need for more studies to investigate the potential side effects and safety of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide in humans.
Synthesis Methods
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with morpholine, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the reaction of the resulting amine with chloroacetyl chloride to yield 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide.
Scientific Research Applications
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential application in the treatment of various cardiovascular diseases, including angina pectoris, heart failure, and hypertension. The compound works by releasing nitric oxide, which causes vasodilation and improves blood flow to the heart and other organs.
properties
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-9-1-2-10(20-8-12(14)16)11(7-9)21(17,18)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUWOJRYUKUNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide |
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